Physicochemical Differentiation: Density, Refractive Index, and Lipophilicity vs. N-Boc-azepane (CAS 123387-52-0)
The target compound, N-Boc-2,3,4,5-tetrahydroazepine, is distinguished from its fully saturated counterpart N-Boc-azepane (CAS 123387-52-0) by three experimentally measured physical constants that serve as unambiguous identity and purity markers during procurement qualification . Density is measured at 1.027 g/mL at 25 °C versus 0.967 g/mL for the comparator, a 6.2% higher value reflecting the compact molecular packing induced by the sp²-hybridized C6–C7 double bond . The refractive index n20/D is 1.476 compared to 1.457 for N-Boc-azepane, a difference of Δn = 0.019 that exceeds typical lot-to-lot variability . The computed LogP of 2.859 for the target compound is 0.124 log units higher than the 2.735 value reported for N-Boc-azepane, indicating slightly greater lipophilicity relevant for chromatographic behavior and CNS drug-design considerations .
| Evidence Dimension | Physicochemical properties (density, refractive index, LogP) |
|---|---|
| Target Compound Data | Density: 1.027 g/mL at 25 °C; n20/D: 1.476; LogP: 2.859; PSA: 29.54 Ų; Flash point: 98.9 °C |
| Comparator Or Baseline | N-Boc-azepane (CAS 123387-52-0): Density: 0.967 g/mL at 25 °C; n20/D: 1.457; LogP: 2.735; PSA: 29.54 Ų; Flash point: 105 °C |
| Quantified Difference | Δ Density = +0.060 g/mL (+6.2%); Δ n20/D = +0.019; Δ LogP = +0.124 |
| Conditions | Density and refractive index measured at 25 °C per Sigma-Aldrich Certificate of Analysis specifications. LogP calculated via standard cheminformatics prediction algorithms. |
Why This Matters
These physical constants enable rapid, low-cost identity verification of the correct partially unsaturated azepine upon receipt, preventing costly synthetic failures caused by inadvertent procurement of the saturated N-Boc-azepane analog.
